

Introduction: Defining a Key Bifunctional Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Chloro(3-chloropropyl)dimethylsilane
Cat. No.:	B076282

[Get Quote](#)

Chloro(3-chloropropyl)dimethylsilane (CAS No. 10605-40-0) is a versatile organosilicon compound distinguished by its dual reactivity.^[1] Possessing two chlorine atoms attached to different parts of the molecule—one directly to the silicon atom and another at the terminus of a propyl chain—it serves as a pivotal intermediate in a wide array of chemical syntheses. Its unique structure allows it to act as a bridge between organic and inorganic materials, making it invaluable as a silane coupling agent, a precursor for surface modification, and a building block in the synthesis of complex molecules, including block copolymers and radiolabeled ligands for Positron Emission Tomography (PET).^{[1][2][3]}

This guide provides a comprehensive examination of a fundamental physical property of this compound: its boiling point. Understanding the boiling point is not merely an academic exercise; it is critical for purification, process control, safety, and predicting behavior in various reaction conditions. We will explore the theoretical underpinnings that determine its boiling point, present detailed protocols for its experimental verification, and discuss the safety and handling considerations essential for laboratory professionals.

Core Physicochemical Properties

A substance's boiling point is intrinsically linked to its other physical and chemical characteristics. The following table summarizes the key properties of **Chloro(3-chloropropyl)dimethylsilane**.

Property	Value	Source(s)
CAS Number	10605-40-0	[1] [2] [4] [5] [6]
Molecular Formula	C ₅ H ₁₂ Cl ₂ Si	[1] [4] [5] [6]
Molecular Weight	171.14 g/mol	[1] [2] [4] [6]
Boiling Point	177-179 °C (at atmospheric pressure)	[1] [2] [5] [7]
Normal Boiling Temp.	179 °C	[4]
Density	1.046 g/mL at 20 °C	[1] [2] [5] [7]
Refractive Index (n _{20/D})	1.450	[1] [2] [7]
Appearance	Colorless to light yellow liquid	[1] [5] [7]
Purity (Typical)	≥95% (GC)	[1] [2]

Theoretical Framework of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it, leading to the transition from the liquid to the gas phase.[\[8\]](#)[\[9\]](#) For **Chloro(3-chloropropyl)dimethylsilane**, several molecular factors collectively determine its relatively high boiling point of 177-179 °C.

- Molecular Weight and van der Waals Forces: With a molecular weight of 171.14 g/mol, the molecule has a significant electron cloud.[\[1\]](#)[\[2\]](#) This leads to substantial London dispersion forces—temporary induced dipoles—which are a key component of the overall intermolecular attractions that must be overcome for the liquid to boil.[\[9\]](#)
- Polarity and Dipole-Dipole Interactions: The presence of two highly electronegative chlorine atoms creates permanent dipoles in the C-Cl and Si-Cl bonds. These polar bonds result in dipole-dipole interactions between adjacent molecules, adding to the energy required to separate them into the vapor phase.
- Influence of External Pressure: The boiling point is directly dependent on the ambient pressure.[\[8\]](#) The literature value of 177-179 °C is the normal boiling point, measured at

standard atmospheric pressure (1.01325 bar).^[4] In a laboratory setting under vacuum, the boiling point will be significantly lower. This relationship is crucial for vacuum distillation, a common technique for purifying high-boiling, thermally sensitive compounds.

Experimental Determination of Boiling Point

Accurate experimental determination of the boiling point serves two primary functions: confirming the identity of the substance and assessing its purity.^[8] A pure compound will typically boil over a narrow range of 1-2 °C, whereas impurities will cause the boiling to occur over a wider range.^{[8][9]} Two standard laboratory methods are presented below.

Method 1: Simple Distillation

This method is ideal when a larger volume of the compound (>5 mL) is available and purification is also a goal. The principle is to heat the liquid to its boiling point, condense the resulting vapor, and collect the purified liquid (distillate) while monitoring the vapor temperature.

Protocol for Simple Distillation

- Apparatus Setup: Assemble a simple distillation apparatus as shown in the diagram below. Place 10-15 mL of **Chloro(3-chloropropyl)dimethylsilane** and a few boiling chips or a magnetic stir bar into the distilling flask.
- Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
- Heating: Gently and uniformly heat the distilling flask using a heating mantle.
- Data Collection: As the liquid boils and vapor condenses, record the temperature at which the distillate is collected at a steady rate (e.g., one drop per second). This stable temperature is the boiling point.
- Record Pressure: Record the ambient barometric pressure, as this directly affects the measured boiling point.

Causality and Validation: The system is self-validating because a pure compound will exhibit a stable temperature plateau during distillation. Fluctuations or a wide boiling range indicate the presence of impurities. The use of boiling chips prevents bumping and superheating, ensuring a smooth and accurate reading.

Caption: Workflow for boiling point determination via simple distillation.

Method 2: Thiele Tube Method

This microscale method is highly efficient for determining the boiling point with a very small amount of sample (<0.5 mL). It relies on observing the equilibrium between the liquid and its vapor in a confined space.

Protocol for Thiele Tube Method

- **Sample Preparation:** Attach a small glass vial (e.g., a Durham tube) containing 0.2-0.3 mL of **Chloro(3-chloropropyl)dimethylsilane** to a thermometer using a rubber band.
- **Capillary Tube Insertion:** Place a melting-point capillary tube, sealed end up, into the liquid sample.
- **Apparatus Setup:** Clamp the thermometer assembly in a Thiele tube filled with high-boiling mineral oil, ensuring the sample vial is fully immersed.
- **Heating:** Gently heat the side arm of the Thiele tube with a microburner or heating gun. The design of the tube ensures uniform heat circulation.
- **Observation:** As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.
- **Cooling and Measurement:** Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This signifies the point where the external pressure just overcomes the vapor pressure of the sample.

Causality and Validation: This method directly measures the temperature at which vapor pressure equals the surrounding (atmospheric) pressure. The moment the liquid re-enters the capillary, it confirms this equilibrium has been reached. Repeating the heating and cooling cycle can validate the reproducibility of the measurement.

Caption: Assembly for microscale boiling point determination using a Thiele tube.

Safety and Handling: A Critical Overview

Chloro(3-chloropropyl)dimethylsilane is a corrosive and moisture-sensitive compound that demands careful handling in a controlled laboratory environment.

Hazard Profile

Hazard Type	GHS Information	Source(s)
Pictogram	GHS05 (Corrosion)	[2] [7]
Signal Word	Danger	[2] [7]
Hazard Statements	H314: Causes severe skin burns and eye damage.	[2] [7]
Precautionary Codes	P280, P303+P361+P353, P305+P351+P338, P405	[2] [7]

Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the compound. Work should be conducted exclusively within a chemical fume hood.[\[2\]](#)[\[5\]](#)
- Moisture Sensitivity: The Si-Cl bond is highly susceptible to hydrolysis. The compound reacts rapidly with water, moisture, and protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[\[5\]](#)[\[7\]](#) Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a dry, cool place.[\[7\]](#)

- Spill and First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Contaminated clothing should be removed and washed before reuse.[10]

Conclusion: An Essential Parameter for a Versatile Reagent

The boiling point of **Chloro(3-chloropropyl)dimethylsilane**, documented at 177-179 °C, is a defining characteristic that reflects its molecular weight and polar nature. This physical constant is not just a data point but a crucial parameter for its purification by distillation, a key indicator of its purity, and a necessary consideration for its safe handling and application in synthesis. Whether it is being used to create advanced polymers, modify surfaces to alter their properties, or synthesize targeted molecules for medical imaging, a thorough understanding of its boiling point is fundamental to achieving successful and reproducible scientific outcomes.[1][3]

References

- Thermophysical Properties of **chloro(3-chloropropyl)dimethylsilane**. Chemcasts. [\[Link\]](#)
- **Chloro(3-chloropropyl)dimethylsilane**. Chemplasa. [\[Link\]](#)
- Dichloro(3-chloropropyl)methylsilane: A Versatile Chemical for Diverse Applications. Inno Specialty Chemicals. [\[Link\]](#)
- chloro(3-chloropropyl)dimethyl-silan. ChemBK. [\[Link\]](#)
- **chloro(3-chloropropyl)dimethylsilane** Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. [\[Link\]](#)
- Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. Cole-Parmer. [\[Link\]](#)
- (3-Chloropropyl)methoxydimethylsilane | C6H15ClOSi | CID 87490. PubChem. [\[Link\]](#)
- 3-chloropropyldimethylmethoxysilane, 95%. Gelest, Inc. [\[Link\]](#)
- Estimating the Physical Properties of Organosilicon Chemicals. Molecular Knowledge Systems. [\[Link\]](#)

- What is the boiling point of SiH₄ (silane), and how is it determined? Proprep. [[Link](#)]
- 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [[Link](#)]
- Determination of melting and boiling points. University of Technology, Iraq. [[Link](#)]
- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. University of Technology, Iraq. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 3-氯丙基二甲基氯硅烷 technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. chem-casts.com [chem-casts.com]
- 5. chembk.com [chembk.com]
- 6. Chloro(3-chloropropyl)dimethylsilane 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: Defining a Key Bifunctional Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076282#chloro-3-chloropropyl-dimethylsilane-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com